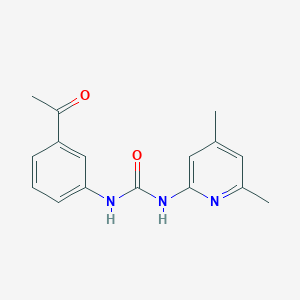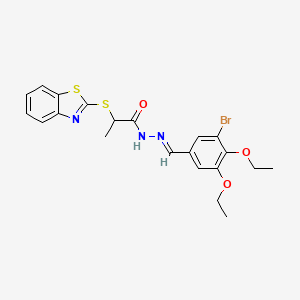![molecular formula C19H21ClN2O2 B5699959 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5699959.png)
2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D1 receptor and has been shown to have a variety of physiological and biochemical effects.
作用機序
2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide works by binding to the dopamine D1 receptor and blocking its activity. This receptor is a G protein-coupled receptor that is involved in the activation of adenylate cyclase, which produces cyclic AMP (cAMP). By blocking the dopamine D1 receptor, 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide reduces the production of cAMP and inhibits downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide are largely dependent on its interaction with the dopamine D1 receptor. Studies have shown that 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide can affect a variety of physiological processes including motor control, reward, and cognition. It has also been shown to have potential therapeutic effects for disorders such as Parkinson's disease and schizophrenia.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide is its potential for off-target effects. It is important for researchers to carefully control for these potential effects and ensure that their results are specific to the dopamine D1 receptor.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide. One area of interest is the potential therapeutic effects of 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further investigation into the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide could lead to a better understanding of the role of the dopamine D1 receptor in these processes. Finally, the development of more selective and potent dopamine D1 receptor antagonists could lead to new therapeutic targets for a variety of disorders.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide involves the reaction of 4-chlorophenol with 4-(1-piperidinyl)aniline in the presence of acetic anhydride and pyridine. The resulting product is then reacted with acetic acid to yield the final compound, 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D1 receptor, which is involved in a variety of physiological processes including motor control, reward, and cognition. 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been used to study the role of the dopamine D1 receptor in these processes and to investigate potential therapeutic targets for disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-15-4-10-18(11-5-15)24-14-19(23)21-16-6-8-17(9-7-16)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGURJQAPZILGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)

![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)



![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)
